![molecular formula C21H13BrN4O B2910754 3-(4-Bromophenyl)-5-phenoxy-[1,2,4]triazolo[4,3-c]quinazoline CAS No. 477853-51-3](/img/structure/B2910754.png)
3-(4-Bromophenyl)-5-phenoxy-[1,2,4]triazolo[4,3-c]quinazoline
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Overview
Description
“3-(4-Bromophenyl)-5-phenoxy-[1,2,4]triazolo[4,3-c]quinazoline” is a derivative of quinazoline, a class of organic compounds that have drawn significant attention due to their diverse biological activities . This compound is related to 1,2,4-Triazolo[4,3-c]quinazolines, which have been studied for their potential as PCAF inhibitors with anticancer activity .
Synthesis Analysis
The synthesis of quinazoline derivatives, including “3-(4-Bromophenyl)-5-phenoxy-[1,2,4]triazolo[4,3-c]quinazoline”, involves various methods. These methods can be classified into five main categories: Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . The specific synthesis process for this compound is not detailed in the available resources.Scientific Research Applications
- Pyrazolines, including derivatives of 3-(4-bromophenyl)-5-phenoxy-[1,2,4]triazolo[4,3-c]quinazoline, have demonstrated antibacterial properties. They inhibit bacterial growth and may serve as potential agents against various pathogens .
- Some pyrazoline derivatives exhibit antifungal activity. These compounds could be explored for their effectiveness against fungal infections .
- Pyrazolines have been investigated for their antiparasitic properties. Research on 3-(4-bromophenyl)-5-phenoxy-[1,2,4]triazolo[4,3-c]quinazoline derivatives may reveal their efficacy against parasites .
- A novel study explored the neurotoxic potential of 3-(4-bromophenyl)-5-phenoxy-[1,2,4]triazolo[4,3-c]quinazoline derivatives in rainbow trout alevins. These compounds were found to affect AchE activity in the brain, which plays a crucial role in nerve impulse transmission .
- Pyrazolines are known for their antioxidant properties. They scavenge free radicals and protect cells from oxidative damage. Additionally, they have been investigated for their potential as antitumor agents .
- Researchers have explored bioisosteric modifications of related compounds to enhance their pharmacological properties. For instance, the bioisosteric modification of a triazolophthalazine inhibitor led to a triazoloquinazoline with binding potential for a specific target .
Antibacterial Activity
Antifungal Potential
Antiparasitic Effects
Neurotoxicity and Acetylcholinesterase (AchE) Inhibition
Antioxidant and Antitumor Activities
Bioisosteric Modification for Drug Development
Mechanism of Action
Target of Action
It’s worth noting that compounds with a similar structure, such as [1,2,4]triazolo[4,3-c]quinazolines, have been reported to interact with a variety of enzymes and receptors .
Mode of Action
It’s known that triazole and quinazoline moieties, which are fundamental components of this compound, have shown considerable interest in the field of medicine and drug development . Quinazoline derivatives have been found to play a substantial role in the development of multitarget agents , while 1,2,4-Triazole-containing compounds have been reported for pharmacological properties like anticonvulsants, muscle relaxants .
Biochemical Pathways
Compounds with similar structures have been reported to affect a wide range of biological activities such as anticancer, anti-inflammatory, antimicrobial, antiviral, antihypertensive, anticonvulsant, antidiabetic, antioxidant, adenosine receptor antagonist, and significant cytotoxic activities .
Pharmacokinetics
It can enhance several pharmacokinetic and physicochemical properties such as improved metabolic stability and enhanced membrane permeation .
Result of Action
Compounds with similar structures have demonstrated comparable cytotoxic activity with that of doxorubicin as a reference anticancer drug .
Action Environment
It’s known that the treatment of 2-(4-bromophenyl)-4-hydrazinoquinazoline with orthoesters in solvent-free conditions or in absolute ethanol leads to the formation of [4,3-c]-annulated triazoloquinazolines .
Future Directions
The future directions for the study and application of “3-(4-Bromophenyl)-5-phenoxy-[1,2,4]triazolo[4,3-c]quinazoline” and related compounds could involve further exploration of their potential as PCAF inhibitors for cancer treatment . Additionally, the development of more efficient synthesis methods and the investigation of their other biological activities could be areas of interest .
properties
IUPAC Name |
3-(4-bromophenyl)-5-phenoxy-[1,2,4]triazolo[4,3-c]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13BrN4O/c22-15-12-10-14(11-13-15)19-24-25-20-17-8-4-5-9-18(17)23-21(26(19)20)27-16-6-2-1-3-7-16/h1-13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNCXKYPQLIMTLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC3=CC=CC=C3C4=NN=C(N42)C5=CC=C(C=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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